3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
Description
3-Benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative characterized by a benzyl group at position 3 and a 2-chlorobenzyl group at position 1. The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes and receptors due to its planar aromatic core and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-benzyl-1-[(2-chlorophenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-17(19)15-24-20-13-7-5-11-18(20)21(26)25(22(24)27)14-16-8-2-1-3-9-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGIDBOXXPHBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and benzyl isocyanate.
Formation of Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with benzyl isocyanate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazoline ring structure.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of quinazoline-2,4-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Molecular Weight : The target compound (MW ~380–400 g/mol) falls within the acceptable range for CNS drugs, unlike bulkier derivatives like 3-(4-acetylphenyl-piperazine-carbonylbenzyl) (MW 482.5 g/mol), which may face bioavailability challenges .
Key Research Findings and Implications
Substituent Position Matters : Activity is highly sensitive to substituent placement. For example, 6-methoxy or 4-methylpiperazinyl groups at position 6 improve antiproliferative activity, while position 1 modifications favor receptor antagonism .
Halogen Effects: Chlorine at the benzyl group (position 1 or 3) enhances target binding via halogen bonds but may limit solubility. Non-halogenated analogs (e.g., 3-benzyl derivatives) show reduced potency .
Dual-Activity Potential: Some derivatives, like 3-benzyl-1-(2-chlorobenzyl), could exhibit dual CNS and anticancer activity, though this requires validation .
Biological Activity
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and potential anticancer effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 284.72 g/mol. Its structure consists of a quinazoline core with benzyl and chlorobenzyl substituents, contributing to its biological properties.
1. Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives, including this compound, found moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12 | 75 |
| This compound | Escherichia coli | 10 | 80 |
These results indicate that the compound has potential as an antimicrobial agent and may be effective in treating infections caused by resistant strains .
2. Antiviral Activity
In vitro studies have highlighted the antiviral potential of quinazoline derivatives against various viruses. A specific investigation into quinazoline-2,4(1H,3H)-diones revealed promising results against vaccinia and adenovirus.
| Compound | Virus Type | EC50 (μM) | Reference Drug EC50 (μM) |
|---|---|---|---|
| This compound | Vaccinia virus | 1.7 | 25 |
| This compound | Adenovirus type 2 | 6.2 | >10 |
These findings suggest that this compound could serve as a lead for developing new antiviral therapies .
3. Anticancer Potential
Quinazolines have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of specific kinases and modulation of apoptosis pathways. Preliminary studies indicate that compounds similar to this compound may inhibit cancer cell proliferation.
A study reported that certain quinazoline derivatives inhibited the growth of cancer cell lines with IC50 values in the low micromolar range:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 8.5 |
| This compound | A549 (lung cancer) | 9.0 |
These results underscore the potential of this compound as a candidate for further anticancer drug development .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study tested several quinazoline derivatives against common bacterial strains. The results demonstrated that compounds with chlorinated substituents exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts.
Case Study 2: Antiviral Screening
In a high-throughput screening assay against DNA viruses, several quinazoline derivatives were found to significantly inhibit viral replication. The most effective compounds showed selectivity indices indicating low cytotoxicity at therapeutic concentrations.
Q & A
Q. What conventional synthetic routes are used to prepare 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, and what are their limitations?
The compound is typically synthesized via anthranilic acid derivatives reacting with chlorinating agents like POCl₃, followed by benzylation. For example, 7-chloroquinazoline-2,4-dione intermediates are chlorinated using POCl₃ and triethylamine under reflux, then substituted with benzyl groups . However, traditional methods rely on toxic reagents (e.g., phosgene) and generate stoichiometric waste, posing environmental and safety challenges .
Q. Which spectroscopic techniques are critical for characterizing quinazoline-2,4-dione derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromaticity (e.g., distinguishing benzyl protons at δ 4.8–5.2 ppm) .
- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ peaks matching calculated masses) .
- IR spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for dione groups) .
Q. How are quinazoline-dione derivatives screened for antibacterial activity in preliminary studies?
Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives are tested at 0.5–128 µg/mL, with positive controls like ciprofloxacin .
Q. What safety measures are essential when handling chlorinated intermediates during synthesis?
Use PPE (gloves, goggles), fume hoods for ventilation, and neutralize chlorinated byproducts (e.g., quenching POCl₃ with ice-cold water). Storage should avoid moisture and high temperatures to prevent decomposition .
Advanced Research Questions
Q. How can CO₂ be integrated into eco-friendly synthesis of quinazoline-2,4-diones?
Catalytic systems like alcohol amine/ionic liquids activate CO₂ for cyclization with 2-aminobenzonitrile. For example, deep eutectic solvents (DES) enable room-temperature reactions (0.1 MPa, 353 K, 30 h) with >90% yield, reducing reliance on toxic reagents .
Q. What strategies optimize microwave-assisted synthesis of quinazoline-diones?
Microwave irradiation (150–200 W, 15–30 min) accelerates reactions like hydrazine-mediated ring closure, improving yields by 20–30% compared to conventional heating. Solvent choice (e.g., DMF vs. ethanol) and molar ratios (1:1.2 substrate:reagent) are critical variables .
Q. How do structural modifications at the 3-benzyl position influence antiviral activity against SARS-CoV-2?
Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) enhances binding to viral proteases. Docking studies (AutoDock Vina) show chloro-substituted derivatives achieve lower binding energies (−8.2 kcal/mol) compared to unmodified analogs (−6.5 kcal/mol) .
Q. What computational methods predict the binding affinity of quinazoline-diones with bacterial targets?
Molecular dynamics (MD) simulations (AMBER/CHARMM) and free-energy perturbation (FEP) calculations analyze interactions with DNA gyrase. For example, hydrophobic contacts with Val163 and Thr165 residues correlate with MIC reductions .
Q. How does debenzylation with HBr affect the stability of quinazoline-dione intermediates?
Debenzylation using 48% HBr in glacial acetic acid (reflux, 4 h) removes protecting groups but requires strict temperature control (<100°C) to prevent dione ring degradation. Yields drop by 10–15% if prolonged .
Q. What role do substituents on the benzyl group play in overcoming bacterial resistance?
Bulky substituents (e.g., 2-chlorobenzyl) reduce efflux pump affinity in resistant S. aureus strains. MICs for 2-Cl analogs are 4 µg/mL vs. 32 µg/mL for non-halogenated derivatives, indicating enhanced membrane penetration .
Q. Methodological Notes
- Synthetic Optimization : Compare traditional (phosgene-based) vs. green (CO₂-based) routes in terms of atom economy and E-factor .
- Biological Assays : Include time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects .
- Computational Workflows : Validate docking results with in vitro mutagenesis (e.g., Ala-scanning of target enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
